molecular formula C24H21N2O3P B11965004 Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate CAS No. 3360-70-1

Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate

Cat. No.: B11965004
CAS No.: 3360-70-1
M. Wt: 416.4 g/mol
InChI Key: MXHHPIZIGHWCOS-UHFFFAOYSA-N
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Description

Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate is a chemical compound with the molecular formula C24H21N2O3P and a molecular weight of 416.42 g/mol . It is known for its unique structure, which includes a phosphonate group attached to a pyridylmethyl and an anilino group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate typically involves the reaction of diphenylphosphoryl chloride with alpha-anilino-2-pyridylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides .

Scientific Research Applications

Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate groups in their catalytic mechanisms. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl (alpha-anilinobenzyl)phosphonate
  • Diphenyl (triphenylphosphoranylidene)methylphosphonate
  • Dibenzyl (alpha-anilinobenzyl)phosphonate

Uniqueness

Diphenyl (alpha-anilino-2-pyridylmethyl)phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various research applications .

Properties

CAS No.

3360-70-1

Molecular Formula

C24H21N2O3P

Molecular Weight

416.4 g/mol

IUPAC Name

N-[diphenoxyphosphoryl(pyridin-2-yl)methyl]aniline

InChI

InChI=1S/C24H21N2O3P/c27-30(28-21-14-6-2-7-15-21,29-22-16-8-3-9-17-22)24(23-18-10-11-19-25-23)26-20-12-4-1-5-13-20/h1-19,24,26H

InChI Key

MXHHPIZIGHWCOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CC=CC=N2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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